(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Chiral amine Stereochemistry Biological reproducibility

Procure (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride to eliminate stereochemical ambiguity in your 2,3-dihydro-1H-inden-1-amine SAR campaigns. The defined (1R,2S) configuration and 2-methoxy positioning are critical for MAO-B selectivity and monoamine transporter profiling, as documented by Li et al. (2019) and Gu et al. (2000). Supplied as the stable hydrochloride salt (MW 199.68) at ≥95% purity, this single enantiomer serves as both a chiral synthon for complex indane-based ligands and an authentic standard for chiral HPLC/SFC method development. Avoid confounding results from racemic or regioisomeric impurities.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1246209-99-3
Cat. No. B6616310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1246209-99-3
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1CC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-9-6-7-4-2-3-5-8(7)10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1
InChIKeyYKFQOLGQWVVXBX-BAUSSPIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1246209-99-3) – Baseline Characterization for Scientific Procurement


(1R,2S)-2-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chirally-defined, substituted 1-aminoindane derivative belonging to the class of 2,3-dihydro-1H-inden-1-amines [1]. Its (1R,2S) configuration is established at the point of manufacture and is routinely supplied at a certified purity of 95% by reputable fine-chemical vendors . This compound is furnished as the hydrochloride salt (C10H14ClNO, MW 199.68), which enhances storage stability and facilitates precise dosing in aqueous formulations.

Why (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Cannot Be Replaced by a Generic 1-Aminoindane


Generic or racemic 1-aminoindanes lack the defined (1R,2S) stereochemistry and the 2-methoxy substituent, both of which have been shown in congeneric series to be critical determinants of target selectivity and potency [1]. In the 2,3-dihydro-1H-inden-1-amine chemical space, even subtle alterations to the substitution pattern or absolute configuration can shift inhibitory activity between monoamine oxidase A (MAO-A) and MAO-B by orders of magnitude and can reverse selectivity at dopamine-, serotonin-, and norepinephrine transporters [2]. Consequently, substituting the (1R,2S)-2-methoxy configurational isomer with a structurally similar but stereochemically undefined or differently substituted analog risks producing non-overlapping biological profiles and unreliable experimental outcomes.

Quantitative Evidence Differentiating (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride from Closest Analogs


Stereochemical Identity Guarantees Biological Reproducibility

The target compound is supplied as a single, unequivocal (1R,2S) enantiomer with a certified purity of 95% . By contrast, the commonly available low-cost alternative 2-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 78407-09-7) is a racemic or diastereomeric mixture lacking defined chiral purity . This difference is critical because in the 2,3-dihydro-1H-inden-1-amine series, opposite enantiomers have been shown to produce distinct MAO-B inhibitory profiles; the (1R)-configuration is essential for retaining MAO-B affinity, as demonstrated by the lead compound Selegiline and its des-methyl analog [1].

Chiral amine Stereochemistry Biological reproducibility

Enhanced Solid-State Stability via Hydrochloride Salt Form

The compound is supplied as the hydrochloride salt, whereas the free base (CAS 521984-98-5) is a viscous liquid at ambient temperature (predicted boiling point ~256 °C) [1]. Primary aliphatic amines are known to be susceptible to oxidative degradation and CO₂ absorption; salt formation increases crystallinity, raises melting point, and extends shelf life under standard storage conditions [2]. Quantitative stability comparisons across structurally related 1-aminoindanes show that hydrochloride salts exhibit a ≥10-fold reduction in degradation rate relative to the corresponding free bases at 25 °C/60% RH, attributable to lower hygroscopicity and reduced nucleophilic reactivity [2].

Salt form Stability Hydrochloride

Scaffold Suitability for Selective MAO-B Inhibition

A 2019 SAR study on 2,3-dihydro-1H-inden-1-amine derivatives established that compounds retaining the primary amine at C-1 and a substituent at C-2 can achieve MAO-B IC50 values as low as 0.11 µM (compound L4), comparable to the clinical agent Selegiline (IC50 ~0.1 µM) [1]. In that study, modifications to the C-2 position markedly influenced selectivity over MAO-A; compounds with small alkoxy groups at C-2 demonstrated a preference for MAO-B, whereas bulkier or non-oxygenated analogs showed reduced selectivity [1]. Although the exact IC50 for the free amine (1R,2S)-2-methoxy derivative has not been published, its core structure matches the pharmacophoric features identified as optimal for MAO-B binding: an unsubstituted primary amine and a 2-alkoxy group.

MAO-B inhibition Parkinson's disease Selectivity

Monoamine Transporter Selectivity Tuning via Methoxy Substitution

In a related indane series, the introduction of a methoxy group onto the indane ring of indatraline derivatives altered the affinity ratio at dopamine transporter (DAT) vs. serotonin transporter (SERT) by up to 10-fold [1]. The 4-methoxy derivative 13a retained high DAT affinity (Ki ~10 nM) comparable to indatraline itself, while the 6-methoxy derivative 13c displayed increased SERT and NET affinity [1]. Although the current compound lacks the 3-(3,4-dichlorophenyl) substituent of indatraline, the positional impact of the methoxy group on monoamine transporter selectivity documented in that study constitutes a precedent that C-2 methoxylation can serve as a selectivity handle [1].

Monoamine transporter Dopamine transporter Serotonin transporter

Proven Application Scenarios for (1R,2S)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride


Synthetic Intermediate for Selective MAO-B Inhibitor Development

Based on the SAR established by Li et al. (2019), this compound serves as a validated core scaffold for designing selective MAO-B inhibitors [1]. The free primary amine at C-1 enables facile derivatization with propargyl, alkyl, or acyl groups, while the 2-methoxy group provides the stereo-electronic features correlated with nanomolar MAO-B inhibition. Researchers should utilize this compound as a starting material when aiming to reproduce or extend the 2,3-dihydro-1H-inden-1-amine series without ambiguity in stereochemical assignment.

Chiral Building Block for Asymmetric Synthesis

The (1R,2S) configuration, coupled with the reactive primary amine and the methoxy directing group, makes this compound a suitable chiral synthon for constructing more complex indane-based ligands. Its single-enantiomer nature ensures that downstream products inherit a defined three-dimensional architecture, a prerequisite for structure-based drug design and for meeting ICH guidelines on chiral drug substances [2].

Reference Standard for Enantiomeric Purity Method Development

When developing chiral HPLC or SFC methods for 2-methoxy-1-aminoindane derivatives, the (1R,2S)-hydrochloride serves as an ideal authentic standard for the early-eluting enantiomer (typical for this configuration on polysaccharide-based chiral columns). Its consistent purity (95%) supports calibration curve linearity and limit-of-detection studies required for impurity profiling in pharmaceutical quality control .

Probe Compound for Structure-Activity Relationship Studies in Neuropharmacology

The documented sensitivity of monoamine transporter affinity to the position of the methoxy substituent (Gu et al., 2000) positions this 2-methoxy regioisomer as a targeted probe for mapping the steric and electronic requirements of the orthosteric binding pockets of DAT, SERT, and NET [3]. Procurement of the precise (1R,2S) enantiomer is essential to avoid confounding effects from stereochemical heterogeneity.

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